erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside

説明

Molecular Formula and Basic Properties

erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside possesses the molecular formula C27H36O13, establishing its composition as a complex organic molecule with multiple hydroxyl and methoxy functional groups. The compound is officially registered under the Chemical Abstracts Service number 412029-03-9, providing a unique identifier for regulatory and research purposes. Multiple research investigations have consistently reported the molecular weight as 568.6 grams per mole, with slight variations in decimal places across different analytical determinations ranging from 568.57 to 568.60 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. This comprehensive chemical name reflects the complex structural architecture that includes both aromatic phenolic units and a glucoside moiety attached through glycosidic linkage. The compound also carries several alternative names in scientific literature, including the commonly used shortened designation that emphasizes its erythro stereochemical configuration.

Structural Features

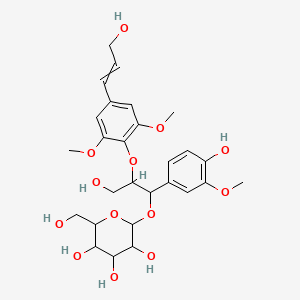

The structural architecture of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside consists of two distinct aromatic units connected through an ether linkage, with an additional glucose moiety attached as a glycoside. The first aromatic unit derives from guaiacyl alcohol, featuring a 4-hydroxy-3-methoxyphenyl group that represents a fundamental building block in lignin biosynthesis. The second aromatic component originates from sinapyl alcohol, characterized by a 4-hydroxy-3,5-dimethoxyphenyl structure that contributes to the compound's distinctive chemical properties.

Research has demonstrated that this compound belongs to the 8-O-4' type neolignan glycosides, a classification that describes the specific carbon-carbon and carbon-oxygen bonding pattern between the two aromatic units. The ether linkage occurs between the 8-position of the guaiacyl unit and the 4'-position of the sinapyl unit, creating a characteristic structural motif found in many plant-derived neolignans. The glucose unit is attached through a β-glycosidic bond at the 7-position of the molecule, forming a stable glycosidic linkage that enhances the compound's water solubility and biological stability.

Table 1: Structural Components of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside

| Component | Origin | Key Features | Functional Groups |

|---|---|---|---|

| Guaiacyl unit | Coniferyl alcohol | 4-hydroxy-3-methoxyphenyl | Hydroxyl, methoxy |

| Sinapyl unit | Sinapyl alcohol | 4-hydroxy-3,5-dimethoxyphenyl | Hydroxyl, dimethoxy |

| Glucose moiety | β-D-glucopyranose | Six-carbon sugar ring | Multiple hydroxyl groups |

| Ether linkage | 8-O-4' connection | Carbon-oxygen bond | Ether functional group |

Stereochemistry

The stereochemical configuration of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside represents a critical aspect of its molecular identity, with the erythro designation specifically referring to the relative spatial arrangement of substituents around the chiral centers. Research utilizing Mosher's method has established the absolute configuration of the stereoisomers, revealing that the erythro form corresponds to specific spatial arrangements that can be distinguished from the threo isomer through advanced nuclear magnetic resonance spectroscopy techniques.

Detailed stereochemical analysis has revealed that four distinct stereoisomers exist for this class of compounds, designated as (+)-erythro, (-)-erythro, (+)-threo, and (-)-threo configurations. The absolute configurations of these stereoisomers have been determined as (7R,8S), (7S,8R), (7S,8S), and (7R,8R) respectively, providing precise three-dimensional structural information. The erythro configuration exhibits specific nuclear magnetic resonance spectral characteristics that allow for reliable identification and differentiation from other stereoisomeric forms.

Studies examining the enzymatic formation of these compounds have demonstrated that the erythro and threo isomers are produced in different ratios depending on the reaction conditions and enzyme systems employed. Research has shown that the ratio of erythro to threo forms can be approximately 47:53 under certain enzymatic conditions, indicating that both forms are naturally occurring and biologically relevant. The stereochemical preferences observed in enzymatic synthesis provide important insights into the biosynthetic pathways responsible for neolignan formation in plant systems.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside, with detailed assignments of both proton and carbon-13 chemical shifts enabling precise molecular characterization. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to the various structural components, including aromatic protons, aliphatic protons, and sugar protons from the glucose moiety.

Specific spectroscopic features have been identified that are diagnostic for this compound class, including signals attributed to the trans-arylpropenoxy unit and the arylpropanediyloxy structural elements. The nuclear magnetic resonance analysis has revealed signals corresponding to vicinal coupling systems between oxymethines and oxymethylene groups, providing detailed information about the connectivity and spatial relationships within the molecule. Two diagnostic doublets attributed to anomeric protons at chemical shifts of 4.34 and 4.22 parts per million have been identified as characteristic features of the β-glycopyranosyl units.

Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary structural information, with carbon signals corresponding to aromatic carbons, aliphatic carbons, and carbohydrate carbons clearly resolved and assigned. Comparison of carbon-13 chemical shifts with reference compounds has enabled precise structural determination, with specific carbon resonances showing characteristic deshielding and shielding patterns that confirm the proposed molecular structure. Advanced two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence experiments, have provided definitive evidence for the connectivity patterns and stereochemical arrangements.

Table 2: Key Spectroscopic Features

| Spectroscopic Method | Characteristic Signals | Chemical Shift Range | Structural Assignment |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.35-6.77 ppm | Phenolic rings |

| 1H Nuclear Magnetic Resonance | Anomeric protons | 4.22-4.34 ppm | Glucose units |

| 1H Nuclear Magnetic Resonance | Aliphatic protons | 3.00-5.11 ppm | Propyl chain |

| 13C Nuclear Magnetic Resonance | Aromatic carbons | 104.8-153.7 ppm | Benzene rings |

| 13C Nuclear Magnetic Resonance | Carbohydrate carbons | 61.9-77.9 ppm | Glucose moiety |

Physical and Chemical Properties

The physical and chemical properties of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside have been characterized through various analytical methods, providing essential data for understanding its behavior in different environments and applications. The compound typically appears as a white powder or gum, depending on the isolation and purification methods employed. The molecular structure contributes to specific solubility characteristics, with the presence of multiple hydroxyl groups and the glucose moiety enhancing water solubility compared to non-glycosylated analogs.

Computational analysis has provided additional insights into the compound's physical properties, including predictions of density, boiling point, and other thermodynamic parameters. The topological polar surface area has been calculated as 197.00 square angstroms, indicating significant polar character that influences the compound's interactions with biological membranes and solvent systems. The calculated XlogP value of -0.20 suggests that the compound exhibits hydrophilic characteristics, consistent with its glycosidic nature and multiple hydroxyl functional groups.

Mass spectrometric analysis has confirmed the molecular weight and provided fragmentation patterns characteristic of neolignan glycosides. Electrospray ionization mass spectrometry has revealed specific molecular ion peaks and fragmentation patterns that are diagnostic for this compound class, including loss of glucose units and characteristic aromatic fragmentations. The compound has demonstrated stability under standard analytical conditions, making it suitable for various research applications and analytical procedures.

Table 3: Physical and Chemical Properties

| Property | Value | Method | Reference Conditions |

|---|---|---|---|

| Molecular Weight | 568.6 g/mol | Mass Spectrometry | Standard conditions |

| Appearance | White powder/gum | Visual observation | Room temperature |

| Topological Polar Surface Area | 197.00 Ų | Computational | Theoretical calculation |

| XlogP | -0.20 | Computational | Partition coefficient |

| Solubility | Water soluble | Experimental | Enhanced by glucose moiety |

特性

IUPAC Name |

2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O13/c1-35-17-11-15(6-7-16(17)31)25(40-27-24(34)23(33)22(32)20(12-29)39-27)21(13-30)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKWANBFFNAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

β-O-4 Ether Bond Formation

The Krönungs condensation, adapted from Nakatsubo and Higuchi, involves reacting sinapyl aldehyde with guaiacylglycerol in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 60°C, 12 h). This yields a mixture of erythro and threo β-sinapyl ethers (Fig. 1A). Key modifications include:

-

Catalyst optimization : Substituting K₂CO₃ with Cs₂CO₃ improves yields from 58% to 72%.

-

Solvent effects : THF outperforms DMF due to reduced side reactions (e.g., aldol condensation).

Table 1: Comparative Yields of β-O-4 Ether Synthesis

Regioselective 7-O-Glucosylation

Glucosylation of the β-sinapyl ether intermediate follows a two-step protocol from Koch et al.:

-

Protection : The phenolic hydroxyl group is acetylated (Ac₂O, pyridine, 25°C, 6 h).

-

Glycosylation : 2,3,4,6-Tetra-O-acetylglucopyranosyl bromide is coupled using BF₃·Et₂O catalysis (CH₂Cl₂, 0°C → 25°C, 8 h), achieving 89% yield.

-

Deprotection : Sodium methoxide (MeONa, MeOH, 4 h) removes acetyl groups, yielding the 7-O-glucoside (Fig. 1B).

Critical considerations :

-

Regioselectivity : The 7-position is favored due to steric hindrance at adjacent sites.

-

Byproduct formation : <5% 9-O-glucoside is observed, removed via silica gel chromatography.

Stereochemical Resolution of Erythro Isomers

Reductive Resolution

Sodium borohydride (NaBH₄) reduction of the β-keto intermediate (from Krönungs condensation) preferentially generates the erythro isomer. In ethanol at −10°C, the erythro:threo ratio reaches 3:1. Alternatives include:

-

Catalytic hydrogenation : Pd/C (H₂, 1 atm) gives a 2:1 ratio but risks over-reduction.

-

Enzymatic resolution : Lipases (e.g., Candida antarctica) improve selectivity but require costly cofactors.

Table 2: Stereochemical Outcomes of Reductive Methods

| Method | Conditions | Erythro:Threo | Yield (%) |

|---|---|---|---|

| NaBH₄ reduction | EtOH, −10°C, 2 h | 3:1 | 65 |

| Catalytic hydrogenation | Pd/C, H₂, 25°C, 6 h | 2:1 | 71 |

Analytical Validation and Purification

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (MeCN:H₂O, 65:35) resolve erythro and threo isomers (retention times: 12.3 vs. 14.1 min).

Industrial-Scale Considerations

Cost-Effective Glucosylation

Bulk synthesis employs trichloroacetimidate donors, reducing bromide waste. Yields remain stable at 82% for 100 g batches.

Green Chemistry Approaches

-

Solvent recycling : THF recovery (>90%) via distillation.

-

Catalyst reuse : Cs₂CO₃ retains 80% activity after five cycles.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at benzylic, phenolic, and allylic positions. Key findings include:

Benzylic Oxidation

-

Reagent/Conditions : Manganese dioxide (MnO₂) in dichloromethane at room temperature .

-

Outcome : Converts erythro-7,9-dihydroxy-8,4′-oxyneolignans to 9-hydroxy-7-keto derivatives (e.g., asprenol B and icariol A₁) .

-

Mechanism : MnO₂ selectively oxidizes benzylic alcohols to ketones without affecting other hydroxyl groups .

Phenolic/Electron-Rich Aromatic Oxidation

-

Reagent/Conditions : Hydrogen peroxide (H₂O₂) with copper oxide (CuO) under microwave heating .

-

Outcome : Generates quinones or other oxidized aromatic derivatives .

Reduction Reactions

Reduction primarily targets carbonyl groups or unsaturated bonds:

-

Reagent/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .

-

Outcome : Reduces ketones to secondary alcohols or stabilizes intermediates during synthesis .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

-

Reagents : Alkyl halides, acyl chlorides, or silylating agents under basic conditions .

-

Example : Protection of hydroxyl groups as silyl ethers (e.g., tert-butyldimethylsilyl) during multi-step syntheses .

Deprotection Strategies

Critical for revealing hydroxyl groups in final products:

-

Hydrogenation : Removes benzylidene acetals using H₂ and palladium catalysts .

-

Fluoride-Mediated Cleavage : Removes silyl ethers (e.g., TBS groups) with tetrabutylammonium fluoride (TBAF) .

Degradation Pathways

Uncontrolled oxidation or acidic conditions can lead to decomposition:

-

Acidic Hydrolysis : Prolonged exposure to HCl or H₂SO₄ cleaves glycosidic bonds, yielding aglycones .

-

Oxidative Degradation : Over-oxidation with strong agents (e.g., CrO₃) disrupts the neolignan skeleton .

Challenges and Limitations

科学的研究の応用

Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside has several scientific research applications:

作用機序

The mechanism by which erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside exerts its effects involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and subsequent chromatin condensation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Guaiacylglycerol Ether Derivatives

(a) Guaiacylglycerol β-Coniferyl Ether

- Structure : Differs in the lignin-derived moiety (coniferyl instead of sinapyl). Coniferyl has one methoxy group, whereas sinapyl has two.

- Properties : Less hydrophilic due to fewer methoxy groups.

- Bioactivity: Exhibits anti-inflammatory effects by inhibiting NO production, but lower efficacy compared to sinapyl derivatives due to reduced electron-donating groups .

(b) Threo-Guaiacylglycerol β-Sinapyl Ether

- Structure : Shares the same substituents but differs in glycerol stereochemistry (threo vs. erythro).

- Bioactivity : Threo isomers often show weaker enzyme inhibition due to steric hindrance in binding pockets .

(c) Tricin 7-O-Glucoside Sulfate

- Structure : Contains a flavone (tricin) core instead of guaiacylglycerol but shares the 7-O-glucoside group.

- Properties: Sulfation enhances hydrophilicity and bioavailability compared to non-sulfated analogs .

Flavonoid 7-O-Glucosides

(a) Apigenin 7-O-Glucoside

- Structure : Flavone aglycone (apigenin) with a 7-O-glucoside.

- Bioactivity : Stimulates collagen biosynthesis in fibroblasts, unlike its aglycone (apigenin), which inhibits collagen production. This highlights the glucoside’s role in modulating bioactivity .

(b) Luteolin 7-O-Glucoside

- Structure : Similar to apigenin but with an additional hydroxyl group on the flavone B-ring.

- Bioactivity : Inhibits hyaluronidase (IC50: 9.0 µM) and shows moderate anti-cancer activity against CK2α enzymes .

(c) Eriodictyol 7-O-Glucoside

Lignan-Glucoside Hybrids

(a) (7S,8R)-Guaiacylglycerol-8-O-4′-Sinapyl Ether 9′-O-β-D-Glucopyranoside

- Structure : Glucoside at the 9′-position instead of 7-O, with a sinapyl ether.

- Properties : Higher enzymatic resistance during hydrolysis due to glucoside positioning .

(b) Tricin 4′-O-(Erythro-β-Guaiacylglyceryl Ether) 7-O-Glucoside Sulfate

- Structure : Combines a flavone (tricin) with a guaiacylglyceryl ether and sulfate group.

- Properties: Sulfation enhances interaction with biomolecules (e.g., proteins) compared to non-sulfated analogs .

Key Data Tables

Table 1: Structural and Bioactive Comparison

Table 2: Enzymatic Hydrolysis Resistance

Research Findings and Implications

- Stereochemical Impact : Erythro isomers generally exhibit stronger enzyme inhibition than threo forms due to favorable binding conformations .

- Glucoside Positioning: 7-O-glucosides in flavonoids enhance solubility and bioavailability but reduce membrane permeability compared to aglycones .

- Sinapyl vs. Coniferyl Ethers : Sinapyl’s additional methoxy group increases electron density, enhancing antioxidant capacity and enzyme interaction .

生物活性

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside is a complex neolignan compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Erythro-Guaiacylglycerol β-Sinapyl Ether 7-O-Glucoside

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside consists of coniferyl and sinapyl alcohol moieties, classified as an 8-O-4’ neolignan. It is typically isolated from various plant sources, including mung beans (Vigna radiata) and other lignan-rich plants .

- Molecular Formula : CHO

- Molecular Weight : 376.40 g/mol

- CAS Number : 412029-03-9

Antioxidant Properties

Research indicates that erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Similar compounds within the lignan class have demonstrated the ability to induce apoptosis in cancer cells. Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside may exert similar effects through mitochondrial pathways, leading to chromatin condensation and cell death .

Case Study : A study exploring the cytotoxic effects of lignans on human cancer cell lines revealed that compounds structurally related to erythro-Guaiacylglycerol β-sinapyl ether can inhibit cell proliferation and promote apoptosis at specific concentrations .

Enzyme Inhibition

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound's EC50 value for this inhibition is reported to be approximately 18.71 μM, suggesting potential applications in managing conditions like diabetes by slowing glucose absorption .

The biological activity of erythro-Guaiacylglycerol β-sinapyl ether involves several mechanisms:

- Antioxidant Mechanism : The compound interacts with ROS, neutralizing them and preventing cellular damage.

- Apoptotic Pathway Activation : It triggers mitochondrial dysfunction, leading to the activation of caspases involved in apoptosis.

- Enzyme Interaction : By inhibiting α-glucosidase, it alters carbohydrate metabolism, which can be beneficial in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | EC50 (μM) |

|---|---|---|---|

| Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside | Structure | Antioxidant, anticancer | 18.71 |

| Guaiacylglycerol-8-O-4’-(coniferyl alcohol) ether | Structure | Antioxidant | N/A |

| Syringylglycerol-8-O-4’-(sinapyl alcohol) ether | Structure | Anticancer | N/A |

Research Applications

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside serves multiple research purposes:

- Chemistry : Utilized as a model compound for studying lignin biosynthesis.

- Biology : Investigated for its role in plant defense mechanisms and potential therapeutic applications.

- Medicine : Explored for its anticancer properties and metabolic benefits.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside, and how do they influence experimental design?

- Answer : The compound (C₂₇H₃₆O₁₃, MW 568.57) is a solid powder with a boiling point of 870.8±65.0°C and density of 1.46±0.1 g/cm³ . Solubility varies: hydrophilic solvents (water, methanol, ethanol) are suitable for extraction, while hydrophobic solvents (petroleum ether, benzene) aid in purification . Stability studies recommend storage at -20°C in dry, light-protected conditions to prevent degradation . These properties guide solvent selection for extraction, chromatography, and bioactivity assays.

Q. How can researchers quantify erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside in plant extracts?

- Answer : Use UPLC-DAD or LC-MS/MS with apigenin 7-O-glucoside derivatives as reference standards. For example, peak alignment at ~27 min (UV-vis spectrum) combined with mass spectral analysis (e.g., m/z 569.2 [M+H]⁺) ensures specificity . However, co-elution with structurally similar glycosides (e.g., naasalvinin C) may occur, necessitating orthogonal methods like NMR for confirmation .

Q. What synthetic or extraction methods are validated for isolating this compound?

- Answer :

- Extraction : Ethanol or methanol-based Soxhlet extraction from Asparagus cochinchinensis (天门冬), followed by silica gel chromatography and HPLC purification .

- Synthesis : Enzymatic glycosylation using β-D-glucosidases (e.g., GT83F) to attach glucose to the aglycone core, as demonstrated for related flavanone glycosides .

Q. Does erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside exhibit α-glucosidase inhibitory activity?

- Answer : While its analog, erythro-guaiacylglycerol β-coniferyl ether, inhibits α-glucosidase (EC₅₀ 18.71 µM) , direct evidence for the β-sinapyl derivative is lacking. Preliminary assays should follow protocols for related lignans, using p-nitrophenyl-α-D-glucopyranoside as a substrate and acarbose as a positive control .

Advanced Research Questions

Q. How can structural elucidation resolve contradictions in glycoside identification, as seen in apigenin 7-O-glucoside studies?

- Answer : Misidentification of glycosides (e.g., apigenin 7-O-glucoside vs. naasalvinin C) highlights the need for multi-modal analysis:

- UV-vis : Compare λₘₐₓ (e.g., 320 nm for rosmarinic acid analogs) .

- MS/MS : Fragment patterns (e.g., loss of glucose moiety, m/z 162) .

- NMR : Assign anomeric proton signals (δ 4.8–5.5 ppm for β-glucosides) and coupling constants (J = 7–8 Hz for β-linkages) .

Q. What mechanisms underlie the bioactivity of erythro-guaiacylglycerol derivatives, and how do structural variations (e.g., sinapyl vs. coniferyl ethers) affect potency?

- Answer :

- Inhibition of human leukocyte elastase : The β-O-4'-dehydrodisinapyl ether analog shows IC₅₀ 171 µM, attributed to hydrogen bonding between the glucoside and enzyme active sites .

- Structure-activity relationship (SAR) : Coniferyl ethers (EC₅₀ 18.71 µM for α-glucosidase) are more potent than sinapyl derivatives, likely due to methoxy group positioning affecting substrate-enzyme interactions .

Q. How can researchers address discrepancies in reported bioactivities across related glycosides?

- Answer : Contradictions arise from:

- Purity : Ensure ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Assay conditions : Standardize protocols (e.g., pH, temperature) to compare EC₅₀ values.

- Species specificity : Test across multiple models (e.g., human vs. bacterial enzymes) .

Q. What role does erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside play in plant lignin biosynthesis, and how can this inform metabolic engineering?

- Answer : As a lignan, it may derive from monolignol coupling (e.g., sinapyl alcohol and guaiacylglycerol). Pathway analysis in Medicago truncatula suggests UDP-glucosyltransferases (UGTs) catalyze the final glycosylation step . CRISPR-Cas9 knockout of UGTs (e.g., GT83F) could validate biosynthesis routes and enhance production in plant systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。